
3-Methylthiofentanyl, cis-
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Overview
Description
3-Methylthiofentanyl, cis- is an opioid analgesic and a structural analog of fentanyl. It was briefly available on the black market in the early 1980s before regulatory measures were introduced to control such substances based on their structural similarities . This compound is known for its potent analgesic effects, similar to those of fentanyl, but with a higher risk of severe side effects such as respiratory depression .
Preparation Methods
Chemical Reactions Analysis
3-Methylthiofentanyl, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Forensic Toxicology
One of the primary applications of cis-3-Methylthiofentanyl is in forensic toxicology. This compound is often involved in post-mortem investigations due to its association with fatal overdoses. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify this substance in biological samples.
Key Findings:
- A study analyzed blood samples from 25 postmortem cases involving 3-Methylthiofentanyl, revealing mean concentrations of 0.84ng mL for cis-isomer and 0.46ng mL for trans-isomer .
- The detection of both isomers is crucial as they exhibit different potencies, which can significantly affect toxicological interpretations .
Clinical Toxicology
In clinical settings, cis-3-Methylthiofentanyl is utilized for drug testing and monitoring. Its presence in urine and blood can indicate opioid use or overdose, making it relevant for prescription monitoring programs.
Testing Methods:
- Gas Chromatography (GC) and Liquid Chromatography (LC) are suitable techniques for analyzing this compound in clinical samples .
- The compound serves as a calibrator for developing reliable testing methods to detect opioid analogs in various biological matrices .
Research Applications
Research on cis-3-Methylthiofentanyl extends into pharmacological studies where its interactions with opioid receptors are investigated. It binds to mu, delta, and kappa opioid receptors, leading to analgesic effects and potential side effects associated with opioid use.
Research Insights:
- Studies have shown that the compound can lead to significant pain relief but also poses risks of addiction and overdose due to its potency .
- Investigations into its pharmacokinetics and dynamics help understand its behavior in the human body, which is critical for developing safer therapeutic options .
Case Studies
Several case studies highlight the dangers associated with 3-Methylthiofentanyl use:
- A notable epidemic of poisonings was reported among Estonian drug users between 2005 and 2006, with numerous fatalities linked to intravenous use of this potent opioid .
- In Finland, three fatal poisoning cases were documented where victims combined cis-3-Methylthiofentanyl with other substances like amphetamines or heroin, underscoring the risks of poly-drug use .
Data Table: Summary of Analytical Findings
Study | Year | Sample Type | Mean Concentration (ng/mL) | Key Findings |
---|---|---|---|---|
Ojanpera et al. | 2006 | Postmortem Blood | 0.5 (cis) | Fatalities linked to poly-drug use |
Ojanpera et al. | 2008 | Postmortem Blood | 1.9 (combined) | High prevalence among young males |
Analysis Study | 2018 | Various Samples | 0.84 (cis), 0.46 (trans) | Differentiation between isomers critical for toxicology |
Mechanism of Action
3-Methylthiofentanyl, cis- exerts its effects by binding to the mu, delta, and kappa opioid receptors in the central nervous system. This binding leads to a decrease in pain sensation and can induce euphoria, sedation, and respiratory depression . The molecular targets involved include G-protein-coupled receptors, which inhibit adenylate cyclase activity, reducing the levels of cyclic AMP and subsequently decreasing the release of neurotransmitters such as substance P, GABA, and dopamine .
Comparison with Similar Compounds
3-Methylthiofentanyl, cis- is similar to other fentanyl analogs such as:
- 3-Methylbutyrfentanyl
- 4-Fluorofentanyl
- α-Methylfentanyl
- Acetylfentanyl
- Butyrfentanyl
Compared to these compounds, 3-Methylthiofentanyl, cis- is unique due to its specific structural modifications, which result in different pharmacokinetic properties and potency. Its higher affinity for opioid receptors makes it more potent but also increases the risk of severe side effects .
Biological Activity
3-Methylthiofentanyl, cis- (also known as cis-3-methylthiofentanyl) is a synthetic opioid belonging to the fentanyl family. It is structurally similar to fentanyl and exhibits potent analgesic properties. This article delves into its biological activity, mechanisms of action, pharmacodynamics, and relevant case studies.
- Chemical Formula : C21H28N2OS
- Molecular Weight : 356.525 g/mol
- CAS Number : 131690-45-4
- Structure : The compound features a thioether group which contributes to its potency and interaction with opioid receptors.
3-Methylthiofentanyl acts primarily as an agonist at the mu, delta, and kappa opioid receptors in the central nervous system (CNS). Its binding to these receptors leads to:
- Analgesia : Reduction in pain perception.
- Euphoria : Induction of a state of intense happiness or well-being.
- Sedation : Decreased alertness and drowsiness.
- Respiratory Depression : A significant side effect that can lead to life-threatening conditions.
The compound's interaction with the opioid receptors results in decreased neurotransmitter release through inhibition of adenylate cyclase activity, modulation of calcium ion currents, and increased potassium conductance, ultimately leading to its analgesic effects .
Receptor Binding Affinity
3-Methylthiofentanyl exhibits high binding affinity for opioid receptors:
Receptor Type | Action | Organism |
---|---|---|
Mu-type | Agonist | Humans |
Delta-type | Agonist | Humans |
Kappa-type | Agonist | Humans |
The compound's potency has been noted to be significantly higher than morphine, with some studies indicating it could be over 1000 times more potent .
Clinical Observations
- Rhesus Monkey Study : Research involving rhesus monkeys demonstrated that certain isomers of 3-methylfentanyl did not substitute effectively for morphine and exacerbated withdrawal symptoms at higher doses . This indicates variability in response among different isomers.
- Toxicological Reports : In post-mortem toxicology analyses, 3-methylthiofentanyl has been detected in cases of overdose. Its presence alongside other opioids has raised concerns about its role in the opioid crisis .
- Comparative Potency Studies : A study comparing various fentanyl analogs found that 3-methylthiofentanyl possessed unique pharmacological properties that could influence its clinical use and potential for abuse .
Safety and Risk Profile
The use of 3-methylthiofentanyl is associated with several risks:
- Addiction Potential : Given its high potency and euphoric effects, there is a significant risk of developing dependence and addiction.
- Overdose Risk : Due to its potency, even small doses can lead to severe respiratory depression and overdose. This has been particularly concerning in illicit drug markets where users may be unaware of its presence in counterfeit medications .
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for identifying cis-3-methylthiofentanyl and assessing its purity in synthetic samples?
Methodological Answer:
- Use gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight (LC-QTOF) for structural confirmation, leveraging reference standards (e.g., (±)-trans-3-methyl thiofentanyl hydrochloride) to validate retention times and fragmentation patterns .
- Quantify purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic proton signals for the cis-configuration (e.g., methylthio group spatial orientation) .
- Cross-validate results with differential scanning calorimetry (DSC) to detect isomer-specific melting points .
Q. How can researchers differentiate cis- and trans-isomers of 3-methylthiofentanyl in experimental settings?
Methodological Answer:
- Employ chiral column chromatography with polar mobile phases to exploit stereochemical retention differences .
- Use vibrational circular dichroism (VCD) or X-ray crystallography to resolve spatial arrangements of the methylthio group relative to the piperidine ring .
- Conduct docking studies with mu-opioid receptor (MOR) models to predict binding affinity differences, as cis-isomers often exhibit distinct pharmacological profiles .
Q. What synthetic pathways are reported for cis-3-methylthiofentanyl, and what are critical purity control steps?
Methodological Answer:
- Follow Ugi-type multicomponent reactions for piperidine core assembly, with strict temperature control to minimize trans-isomer byproducts .
- Implement HPLC purification using C18 columns and acetonitrile/water gradients to isolate cis-isomers .
- Monitor reaction intermediates via thin-layer chromatography (TLC) with iodine vapor visualization to track stereochemical fidelity .
Advanced Research Questions
Q. How does the pharmacological profile of cis-3-methylthiofentanyl compare to morphine and other fentanyl analogs in vivo?
Methodological Answer:
- Conduct hot-plate or tail-flick tests in rodents, using dose-response curves to calculate potency ratios. Cis-3-methylthiofentanyl is ~1000× more potent than morphine in analgesia assays, requiring nanogram-level dosing .
- Perform radioligand binding assays with MOR-expressing cell lines to quantify Ki values. Cis-isomers typically show higher MOR selectivity but may exhibit kappa-opioid receptor (KOR) off-target effects at high concentrations .
- Use molecular dynamics simulations to model ligand-receptor interactions, focusing on the methylthio group’s role in stabilizing binding poses .
Q. What experimental designs address contradictions in cis-3-methylthiofentanyl data, such as incomplete racemate studies?
Methodological Answer:
- Replicate racemic resolution using preparative supercritical fluid chromatography (SFC) to isolate individual enantiomers for independent pharmacological testing .
- Apply meta-analysis frameworks to reconcile potency disparities across studies, adjusting for variables like animal strain, route of administration, and receptor density .
- Design knock-in mouse models with humanized MOR to assess interspecies variability in dependence liability .
Q. How can researchers evaluate the isomer-specific impact of cis-3-methylthiofentanyl on transcriptional regulation in neuronal tissues?
Methodological Answer:
- Perform single-cell RNA-seq on dorsal root ganglion (DRG) neurons exposed to cis- vs. trans-isomers, using tools like Matrix eQTL to map cis-regulatory variants linked to opioid receptor genes .
- Integrate ATAC-seq data to identify chromatin accessibility changes near MOR promoters, correlating with isomer-induced gene expression shifts .
- Validate findings with CRISPR-interference (CRISPRi) to knockdown candidate cis-regulatory elements and quantify MOR transcript levels .
Q. What methodologies quantify cis-3-methylthiofentanyl’s dependence potential in preclinical models?
Methodological Answer:
- Use drug self-administration paradigms in primates, comparing breakpoints for cis-3-methylthiofentanyl vs. morphine. Dependence potential correlates with reward threshold persistence .
- Measure withdrawal severity via autonomic markers (e.g., heart rate variability, piloerection) in opioid-dependent rodents after abrupt cessation .
- Apply PET imaging with [11C]-carfentanil to track MOR occupancy dynamics during chronic exposure .
Q. Data Analysis and Validation
Q. How can structural modeling resolve discrepancies in cis-3-methylthiofentanyl’s reported receptor affinities?
Methodological Answer:
- Use density functional theory (DFT) to calculate energy barriers for isomer interconversion, identifying stable conformers under physiological conditions .
- Apply ensemble docking to simulate multiple binding modes, ranking poses by free energy scores (e.g., AutoDock Vina) .
- Validate predictions with alanine scanning mutagenesis of MOR residues critical for ligand recognition .
Q. What statistical frameworks improve power in cis-eQTL studies linking 3-methylthiofentanyl exposure to gene expression changes?
Methodological Answer:
- Use sparse regression models (e.g., geQTL) to disentangle cis- and trans-acting variants while controlling for batch effects .
- Apply Benjamini-Hochberg correction to adjust for multiple testing in genome-wide cis-eQTL analyses, setting FDR ≤ 0.05 .
- Integrate Bayesian networks to infer causal relationships between exposure dosage, MOR activation, and downstream transcriptional modules .
Properties
CAS No. |
742029-96-5 |
---|---|
Molecular Formula |
C21H28N2OS |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[(3R,4S)-3-methyl-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C21H28N2OS/c1-3-21(24)23(18-8-5-4-6-9-18)20-12-14-22(16-17(20)2)13-11-19-10-7-15-25-19/h4-10,15,17,20H,3,11-14,16H2,1-2H3/t17-,20+/m1/s1 |
InChI Key |
SRARDYUHGVMEQI-XLIONFOSSA-N |
Isomeric SMILES |
CCC(=O)N([C@H]1CCN(C[C@H]1C)CCC2=CC=CS2)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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